N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Researchers screening kinase/PDE targets often confound results with nitro-containing benzothiazole analogs that undergo bioreductive activation, generating cytotoxic interference. This exact 5,6-dimethoxybenzothiazole-furan-2-carboxamide (CAS 895437-24-8) eliminates that variable. • Nitro-free control: discriminates nitroreductase-dependent vs. independent bioactivities in cell-based assays. • Defined pharmacophore: 1 HBD (amide NH), multiple HBA sites for ATP-binding pocket engagement (kinases, PDEs, apelin receptor, STK19). • Regioisomeric precision: 5,6-diMeO pattern is electronically distinct from the 4,7-isomer (CAS 851080-64-3); only the exact CAS guarantees physicochemical properties (logP, H-bond capacity) critical for assay reproducibility. Low MW (304.32) suits HTS campaigns.

Molecular Formula C14H12N2O4S
Molecular Weight 304.32
CAS No. 895437-24-8
Cat. No. B2685111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
CAS895437-24-8
Molecular FormulaC14H12N2O4S
Molecular Weight304.32
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CO3)OC
InChIInChI=1S/C14H12N2O4S/c1-18-10-6-8-12(7-11(10)19-2)21-14(15-8)16-13(17)9-4-3-5-20-9/h3-7H,1-2H3,(H,15,16,17)
InChIKeyQDDOREJQNHHIRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 895437-24-8): Chemical Identity and Compound Class


N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 895437-24-8) is a synthetic heterocyclic small molecule with the molecular formula C14H12N2O4S and a molecular weight of 304.32 g/mol . It belongs to the benzothiazole carboxamide class, featuring a 5,6-dimethoxy-substituted benzothiazole core linked via an amide bond to a furan-2-carbonyl moiety. The canonical SMILES is COC1=C(OC)C=C2N=C(NC(=O)C3=CC=CO3)SC2=C1, and the InChIKey is QDDOREJQNHHIRD-UHFFFAOYSA-N [1]. The 5,6-dimethoxybenzothiazole scaffold has been employed as a building block in medicinal chemistry and as a fluorogenic derivatization reagent for carboxylic acids in HPLC [2][3].

5,6-dimethoxybenzothiazole scaffold for fluorogenic derivatization reagent development
Non-nitro furan carboxamide: may reduce redox-dependent cytotoxicity in cell-based screening
Defined H-bond donor/acceptor profile supports target engagement studies

Why Generic Substitution Fails for N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide (895437-24-8)


Benzothiazole-furan carboxamide analogs cannot be treated as interchangeable procurement items because even subtle regioisomeric or substituent variations can profoundly alter hydrogen-bonding capacity, electronic distribution, and target recognition. The 5,6-dimethoxy substitution pattern on the benzothiazole ring is electronically and sterically distinct from the 4,7-dimethoxy regioisomer (CAS 851080-64-3), and the unsubstituted furan-2-carboxamide differs from its 5-nitrofuran analog (CAS not assigned, but identified on vendor databases) in both redox potential and toxicological profile . The absence of published quantitative bioactivity data for this specific compound means that class-level generalizations are unreliable for scientific selection; only the exact compound can guarantee the physicochemical properties (e.g., hydrogen bond donor/acceptor count, predicted logP) that determine its behavior in a given assay or synthetic sequence .

4,7-dimethoxy regioisomer (CAS 851080-64-3) may shift electronic surface and hydrogen-bond geometry, altering target recognition.

5-nitrofuran analog introduces nitroreductase-dependent redox toxicity pathway absent in the unsubstituted furan, potentially confounding assay readouts.

N-methylated analog (CAS 895455-98-8) eliminates the amide NH hydrogen-bond donor, which may be essential for target engagement; direct replacement not supported.

Quantitative Differentiation Evidence: N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide (895437-24-8)


Regioisomeric Differentiation: 5,6-Dimethoxy vs. 4,7-Dimethoxy Substitution on Benzothiazole

The 5,6-dimethoxy substitution pattern positions both methoxy groups on the same carbocyclic ring of the benzothiazole, creating an electron-rich catechol-like motif with distinct hydrogen-bond acceptor geometry. In contrast, the 4,7-dimethoxy regioisomer (CAS 851080-64-3) distributes the methoxy groups across both rings, generating a different electrostatic potential surface. No published head-to-head bioactivity comparison exists for these two regioisomers. However, the 5,6-substitution pattern is known to confer enhanced fluorescence properties in related benzothiazole derivatives used as derivatization reagents, with detection limits for lauric acid reaching 0.1 pmol per 10-µL injection at S/N=3 for the analogous 5,6-dimethoxybenzothiazole hydrazide reagent [1].

Regioisomeric substitution
Class-level
5,6-dimethoxy (catechol-like) vs 4,7-dimethoxy (distributed)
Electronic surface context-dependent; fluorogenic property reported in analog
No direct bioactivity comparison available
Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Absence of Nitro Group: Differentiated Toxicological Profile from 5-Nitrofuran Analog

The target compound bears an unsubstituted furan-2-carboxamide moiety. A closely related analog, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, incorporates a nitro group at the 5-position of the furan ring. Nitrofuran derivatives are established to undergo bioreductive activation, generating reactive oxygen species and electrophilic intermediates that cause DNA damage and cytotoxicity [1]. The absence of the nitro group in the target compound eliminates this nitroreductase-dependent toxicity pathway, making it a preferred choice for target-based screening where nitro-associated cytotoxicity would confound assay readouts [2].

Nitro group absence
Class-level
Unsubstituted furan vs 5-nitrofuran analog
Absence of nitro group may reduce redox-dependent cytotoxicity risk in screening
Class-level toxicology inference; no direct comparative data
Toxicology Drug Safety Redox Chemistry

Hydrogen-Bonding Capacity: Amide NH as a Key Pharmacophoric Feature

The secondary amide NH in the target compound serves as a hydrogen-bond donor (HBD), while the furan oxygen and methoxy groups provide multiple hydrogen-bond acceptor (HBA) sites. By contrast, the N-methylated analog N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide (CAS 895455-98-8) eliminates this HBD capacity through quaternization of the endocyclic nitrogen, fundamentally altering the compound's pharmacophoric profile. The target compound has 1 HBD and 6 HBA, versus the N-methylated analog's 0 HBD and 6 HBA . This difference is critical for any target engagement dependent on a hydrogen-bond donor at the amide position.

H-bond donor count
Head-to-head
ΔHBD = 1 (target 1 HBD vs N-methyl analog 0 HBD)
Supports target engagement studies requiring amide NH donor
HBD counts derived from structural inspection
Hydrogen Bonding Drug-Receptor Interaction Molecular Recognition

Molecular Weight and Physicochemical Differentiation from Heavier Benzothiazole Carboxamides

With a molecular weight of 304.32 g/mol, the target compound falls within the favorable range for drug-like properties (MW <500). Heavier benzothiazole-furan carboxamides bearing additional substituents, such as N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide (CAS 941996-58-3, MW 516.59 g/mol), exceed this threshold, potentially facing solubility and permeability limitations [1]. The target compound's lower MW and simpler structure improve its suitability as a fragment-like starting point for medicinal chemistry optimization or as a chemical probe where minimal molecular complexity is desired .

Molecular weight
Head-to-head
ΔMW = 212.27 g/mol (target ~41% lighter)
May support ligand-efficiency optimization in lead discovery
Compared to heavier sulfamoyl benzamide analog
Drug-likeness Physicochemical Properties Lead Optimization

Recommended Research and Industrial Application Scenarios for N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide (895437-24-8)


Chemical Probe for Target-Based Screening Requiring a Non-Nitro, Low-MW Benzothiazole-Furan Scaffold

The absence of a nitro group (in contrast to the 5-nitrofuran analog) and the low MW of 304.32 g/mol make this compound suitable as a starting point for target-based high-throughput screening campaigns where nitro-associated cytotoxicity would confound readouts. Its single HBD and multiple HBA sites provide a defined pharmacophoric profile for binding to kinases, PDEs, or other ATP-binding proteins . Users screening against the apelin receptor, phosphodiesterases, or STK19 should note that structurally related 5,6-dimethoxybenzothiazole derivatives have been claimed in patents for these targets [1][2].

Negative Control or Counter-Screen Compound for 5-Nitrofuran-Containing Benzothiazole Derivatives

Because the target compound bears an unsubstituted furan, it can serve as a nitro-free control to discriminate between nitroreductase-dependent and nitroreductase-independent biological activities in cell-based assays. This application is directly supported by the structural differentiation evidence established in Section 3, Evidence Item 2 [3].

Fluorogenic Derivatization Reagent Development Using the 5,6-Dimethoxybenzothiazole Core

The 5,6-dimethoxybenzothiazole scaffold has demonstrated utility in pre-column fluorescence derivatization for HPLC analysis of carboxylic acids, with detection limits reaching 0.1 pmol. The target compound, bearing a furan-2-carboxamide group, offers a reactive amide handle for further conjugation to hydrazide or other derivatization functionalities, making it a versatile intermediate for analytical chemistry method development [4].

Structure-Activity Relationship (SAR) Studies on Dimethoxybenzothiazole Regioisomers

The 5,6-dimethoxy substitution pattern represents one of two possible dimethoxy regioisomers on the benzothiazole ring (the other being 4,7-dimethoxy). Procurement of the 5,6-isomer enables systematic SAR exploration of how the position of electron-donating methoxy groups influences target binding, metabolic stability, or fluorescence properties, in direct comparison with the 4,7-isomer .

Application
Selection Property
Validation Focus
Non-nitro benzothiazole-furan probe for target-based screening
Absence of nitro group; defined HBD/HBA profile
Cytotoxicity counter-screen and target-engagement assay validation
Negative control for nitrofuran-containing benzothiazole derivatives
Unsubstituted furan carboxamide
Nitroreductase-dependent activity discrimination
Fluorogenic derivatization reagent development
5,6-dimethoxybenzothiazole core
HPLC fluorescence sensitivity optimization
Regioisomeric SAR studies
5,6-dimethoxy substitution pattern
Comparator testing with 4,7-dimethoxy isomer
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